molecular formula C5H4KN3O7 B7799924 Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate

Cat. No.: B7799924
M. Wt: 257.20 g/mol
InChI Key: JDMSALHSRWYAEM-UHFFFAOYSA-M
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Description

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a chemical compound with the molecular formula C(_5)H(_2)KN(_3)O(_6) It is a potassium salt derivative of 5-nitroorotic acid, featuring a nitro group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the nitration of orotic acid followed by neutralization with potassium hydroxide. The general steps are as follows:

    Nitration of Orotic Acid: Orotic acid is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.

    Neutralization: The resulting 5-nitroorotic acid is then neutralized with potassium hydroxide to form the potassium salt.

    Crystallization: The product is crystallized from an aqueous solution to obtain the hydrate form.

Industrial Production Methods

On an industrial scale, the production process is similar but optimized for larger quantities. This involves:

    Continuous Nitration: Using continuous flow reactors to ensure efficient nitration of orotic acid.

    Automated Neutralization: Automated systems for precise control of pH during the neutralization step.

    Large-Scale Crystallization: Employing large crystallizers to obtain the hydrate form with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Orotic acid and potassium ions.

Scientific Research Applications

Chemistry

In chemistry, potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is used as a precursor for synthesizing other pyrimidine derivatives. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it useful in the study of metabolic pathways and enzyme kinetics.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antimicrobial, antiviral, and anticancer properties due to the presence of the nitro group, which can undergo bioreductive activation.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroorotic Acid: The parent compound without the potassium salt.

    5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: The reduced form of the compound.

    Orotic Acid: The non-nitrated form of the compound.

Uniqueness

Potassium 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is unique due to the presence of both the nitro group and the potassium salt. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O6.K.H2O/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3;;/h(H,10,11)(H2,6,7,9,12);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSALHSRWYAEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60779-49-9
Record name 5-Nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060779499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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